3-Bromo-2-chloro-4-nitrophenol
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Overview
Description
3-Bromo-2-chloro-4-nitrophenol is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-nitrophenol typically involves multi-step reactions starting from a phenol derivative. The process includes:
Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Addition of a chlorine atom using chlorine (Cl2) or a chlorinating agent such as sulfuryl chloride (SO2Cl2).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and controlled reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions (OH-) under basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Aminophenol: From the reduction of the nitro group.
Quinone Derivatives: From the oxidation of the phenol group.
Scientific Research Applications
3-Bromo-2-chloro-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-nitrophenol involves its interaction with various molecular targets:
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group facilitates the attack of nucleophiles on the aromatic ring.
Reduction to Aminophenol: The nitro group is reduced to an amine, which can further participate in various biochemical pathways.
Oxidation to Quinone: The phenol group is oxidized to a quinone, which can act as an electron acceptor in redox reactions.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but lacks the bromine atom.
4-Bromo-2-nitrophenol: Similar structure but lacks the chlorine atom.
2,6-Dichloro-4-nitrophenol: Contains two chlorine atoms instead of one bromine and one chlorine.
Properties
IUPAC Name |
3-bromo-2-chloro-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEDQXYDIGYWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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